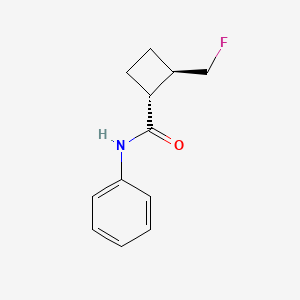
rac-(1R,2R)-2-(fluoromethyl)-N-phenylcyclobutane-1-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
rac-(1R,2R)-2-(fluoromethyl)-N-phenylcyclobutane-1-carboxamide: is a synthetic compound with a unique structure that includes a fluoromethyl group and a cyclobutane ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of rac-(1R,2R)-2-(fluoromethyl)-N-phenylcyclobutane-1-carboxamide typically involves the following steps:
Formation of the Cyclobutane Ring: The cyclobutane ring can be synthesized through a involving suitable precursors.
Introduction of the Fluoromethyl Group: The fluoromethyl group is introduced using fluorinating agents under controlled conditions.
Amidation: The final step involves the formation of the carboxamide group by reacting the intermediate with an amine, such as aniline, under appropriate conditions.
Industrial Production Methods
Industrial production of this compound may involve continuous flow processes to enhance efficiency and yield. Flow microreactor systems are often employed to achieve precise control over reaction conditions and to ensure consistent product quality.
Analyse Des Réactions Chimiques
Types of Reactions
rac-(1R,2R)-2-(fluoromethyl)-N-phenylcyclobutane-1-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: The fluoromethyl group can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as sodium azide or sodium methoxide.
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted cyclobutane derivatives.
Applications De Recherche Scientifique
rac-(1R,2R)-2-(fluoromethyl)-N-phenylcyclobutane-1-carboxamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of rac-(1R,2R)-2-(fluoromethyl)-N-phenylcyclobutane-1-carboxamide involves its interaction with specific molecular targets. The fluoromethyl group enhances the compound’s ability to interact with enzymes and receptors, potentially modulating their activity. The cyclobutane ring provides structural rigidity, which may influence the compound’s binding affinity and specificity.
Comparaison Avec Des Composés Similaires
rac-(1R,2R)-2-(fluoromethyl)-N-phenylcyclobutane-1-carboxamide can be compared with other similar compounds, such as:
rac-(1R,2R)-2-(chloromethyl)-N-phenylcyclobutane-1-carboxamide: Similar structure but with a chloromethyl group instead of a fluoromethyl group.
rac-(1R,2R)-2-(bromomethyl)-N-phenylcyclobutane-1-carboxamide: Contains a bromomethyl group.
rac-(1R,2R)-2-(methyl)-N-phenylcyclobutane-1-carboxamide: Lacks the halogen substitution.
The uniqueness of this compound lies in the presence of the fluoromethyl group, which imparts distinct chemical and biological properties compared to its analogs.
Propriétés
Formule moléculaire |
C12H14FNO |
|---|---|
Poids moléculaire |
207.24 g/mol |
Nom IUPAC |
(1R,2R)-2-(fluoromethyl)-N-phenylcyclobutane-1-carboxamide |
InChI |
InChI=1S/C12H14FNO/c13-8-9-6-7-11(9)12(15)14-10-4-2-1-3-5-10/h1-5,9,11H,6-8H2,(H,14,15)/t9-,11+/m0/s1 |
Clé InChI |
CTSOFLDKAPPKRL-GXSJLCMTSA-N |
SMILES isomérique |
C1C[C@H]([C@@H]1CF)C(=O)NC2=CC=CC=C2 |
SMILES canonique |
C1CC(C1CF)C(=O)NC2=CC=CC=C2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-{[(1z)-3,3-Dimethylcyclohexylidene]methyl}-4,4,5,5-tetramethyl-1,3,2-dioxaborolane](/img/structure/B13554811.png)
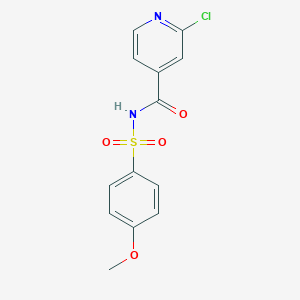


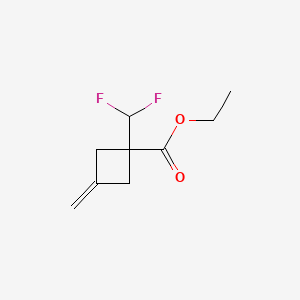

![2-[(3Z)-8-[(tert-butoxy)carbonyl]-2-fluoro-8-azabicyclo[3.2.1]octan-3-ylidene]acetic acid](/img/structure/B13554847.png)
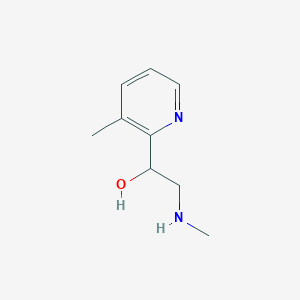
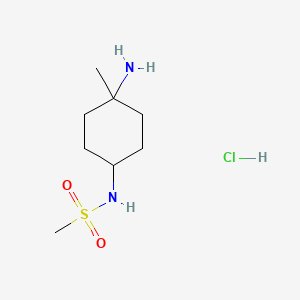
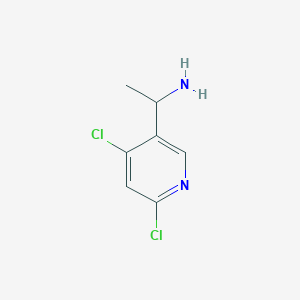
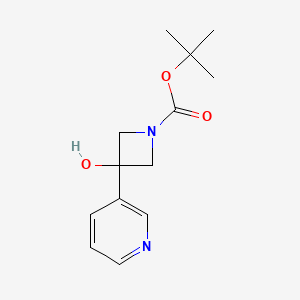

![Tert-butyl3-(chloromethyl)-1-oxa-2,8-diazaspiro[4.5]dec-2-ene-8-carboxylate](/img/structure/B13554883.png)
